

Technical Guide: Bovine k-Casein Fragment 106-116 (Casoplatelin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: K-Casein (106-116), bovine

Cat. No.: B12370797

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the bovine k-casein fragment 106-116, a bioactive peptide also known as casoplatelin. The guide details its primary sequence, physicochemical properties, and its established role as an antithrombotic agent. Detailed experimental protocols for its synthesis, purification, and functional characterization are provided to facilitate further research and development.

Introduction

Bovine k-casein, a major protein component of milk, is a well-established precursor of various bioactive peptides.^[1] Upon enzymatic digestion, typically by chymosin or trypsin during cheesemaking, the C-terminal glycomacropeptide (GMP) is released.^{[2][3]} Encrypted within this larger fragment is the undecapeptide corresponding to residues 106-116, which has been identified as a potent inhibitor of platelet aggregation.^{[1][3]} This fragment, named casoplatelin, is of significant interest due to structural and functional similarities to the C-terminal dodecapeptide of the human fibrinogen γ -chain, suggesting a potential role in modulating thrombosis and hemostasis.^{[2][4]}

Primary Sequence

The primary amino acid sequence of bovine k-casein fragment 106-116 is:

Met - Ala - Ile - Pro - Pro - Lys - Lys - Asn - Gln - Asp - Lys

One-Letter Code: MAIPPKKNQDK[3][5]

Physicochemical and Biological Properties

Casoplatelin is an 11-amino acid peptide with distinct regions: a hydrophobic N-terminus (residues 106-109) and a hydrophilic C-terminus (residues 110-116).[2] Its primary biological function is the inhibition of platelet aggregation, which is a critical step in thrombus formation.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data associated with bovine k-casein fragment 106-116 and its parent molecule, caseinoglycopeptide (CGP).

Property	Value	Species/Source	Notes
Molecular Formula	C ₅₅ H ₉₆ N ₁₆ O ₁₆ S	Bovine	For fragment 106-116.
Average Molecular Weight	1269.5 g/mol	Bovine	For fragment 106-116.
Biological Activity	Antithrombotic / Platelet Aggregation Inhibitor	Bovine, Ovine	Inhibits ADP-induced platelet aggregation. [2][3]
IC ₅₀ (CGP vs. Thrombin)	215 µM	Ovine	For the larger C-terminal fragment (residues 106-171), caseinoglycopeptide (CGP), against thrombin-induced platelet aggregation. [6]
IC ₅₀ (CGP vs. Collagen)	100 µM	Ovine	For ovine CGP (residues 106-171) against collagen-induced platelet aggregation.[6]
IC ₅₀ (Bovine CMP Hydrolysate)	520 µM	Bovine	For tryptic hydrolysate of Casein Macropeptide (CMP) in an ADP-induced platelet aggregation assay.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of k-casein fragment 106-116.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the standard Fmoc/tBu strategy for chemical synthesis of the MAIPPKKNQDK peptide.[\[8\]](#)[\[9\]](#)

Objective: To chemically synthesize the undecapeptide MAIPPKKNQDK.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Met-OH)
- Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-Diisopropylethylamine)
- Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)
- Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Precipitation Solvent: Ice-cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- First Amino Acid Coupling (Lys):
 - Pre-activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.
 - Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
 - Wash the resin with DMF (3x) and DCM (3x).
- Fmoc Deprotection:

- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain and repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5x).
- Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Gln, Asn, Lys, Lys, Pro, Pro, Ile, Ala, Met).
- Final Deprotection: After the final amino acid (Met) is coupled, perform a final Fmoc deprotection as described in step 3.
- Cleavage and Side-Chain Deprotection:
 - Wash the final peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation:
 - Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
 - Lyophilize the crude peptide pellet to obtain a dry powder.

Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the synthesized peptide from contaminants.

Materials:

- Crude lyophilized peptide
- Solvent A: 0.1% TFA in deionized water

- Solvent B: 0.1% TFA in acetonitrile
- RP-HPLC system with a C18 column

Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
- Chromatography:
 - Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
 - Inject the dissolved peptide onto the column.
 - Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.
 - Monitor the elution profile by measuring absorbance at 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.

In Vitro Platelet Aggregation Inhibition Assay

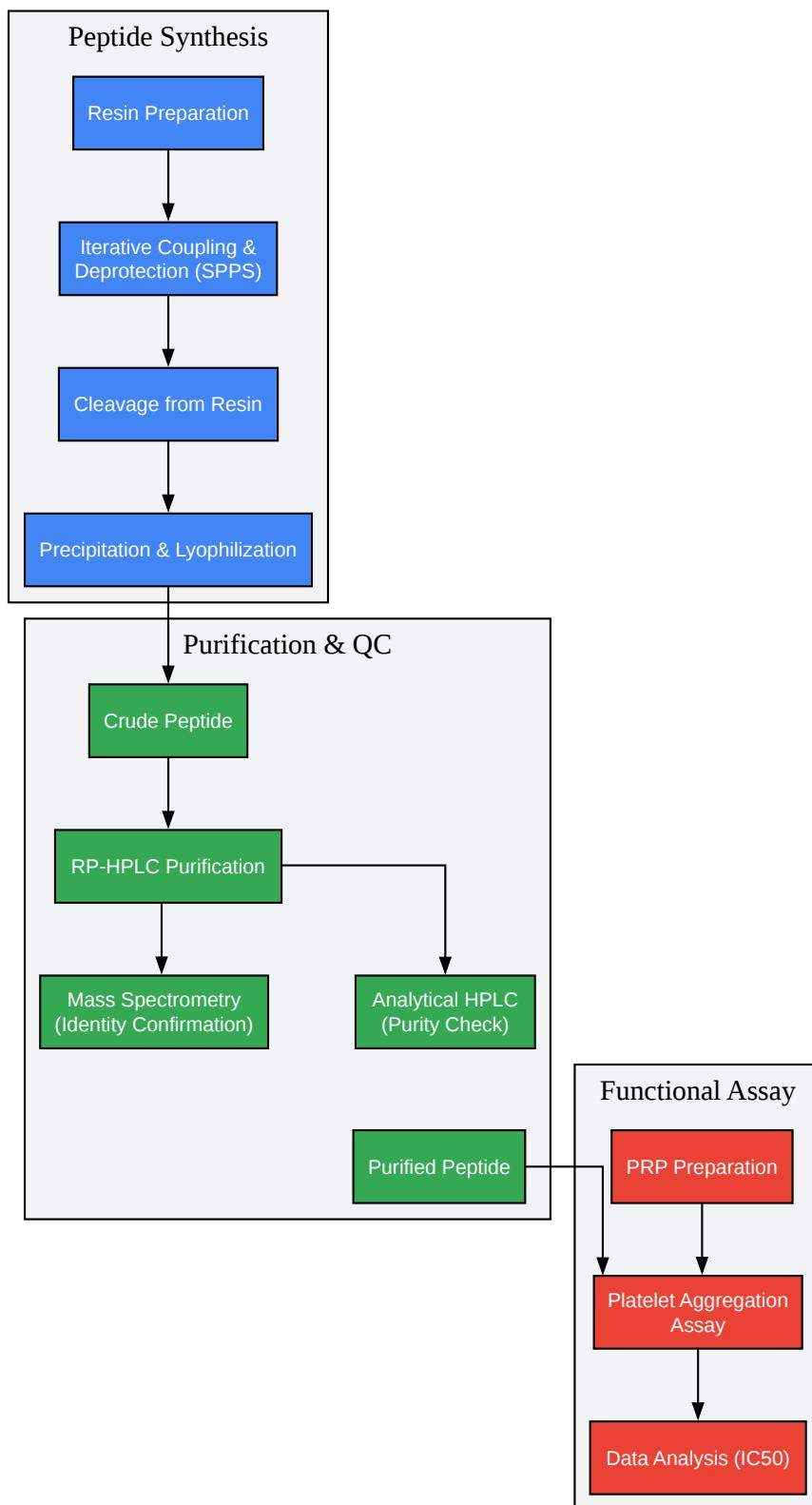
Objective: To assess the antithrombotic activity of the purified peptide by measuring its ability to inhibit ADP-induced platelet aggregation.[\[2\]](#)[\[7\]](#)

Materials:

- Purified k-casein fragment 106-116
- Human whole blood (from healthy, consenting donors)
- Anticoagulant: 3.2% Sodium Citrate
- Tyrode's buffer

- Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
- Agonist: Adenosine diphosphate (ADP) solution
- Platelet aggregometer or spectrophotometer

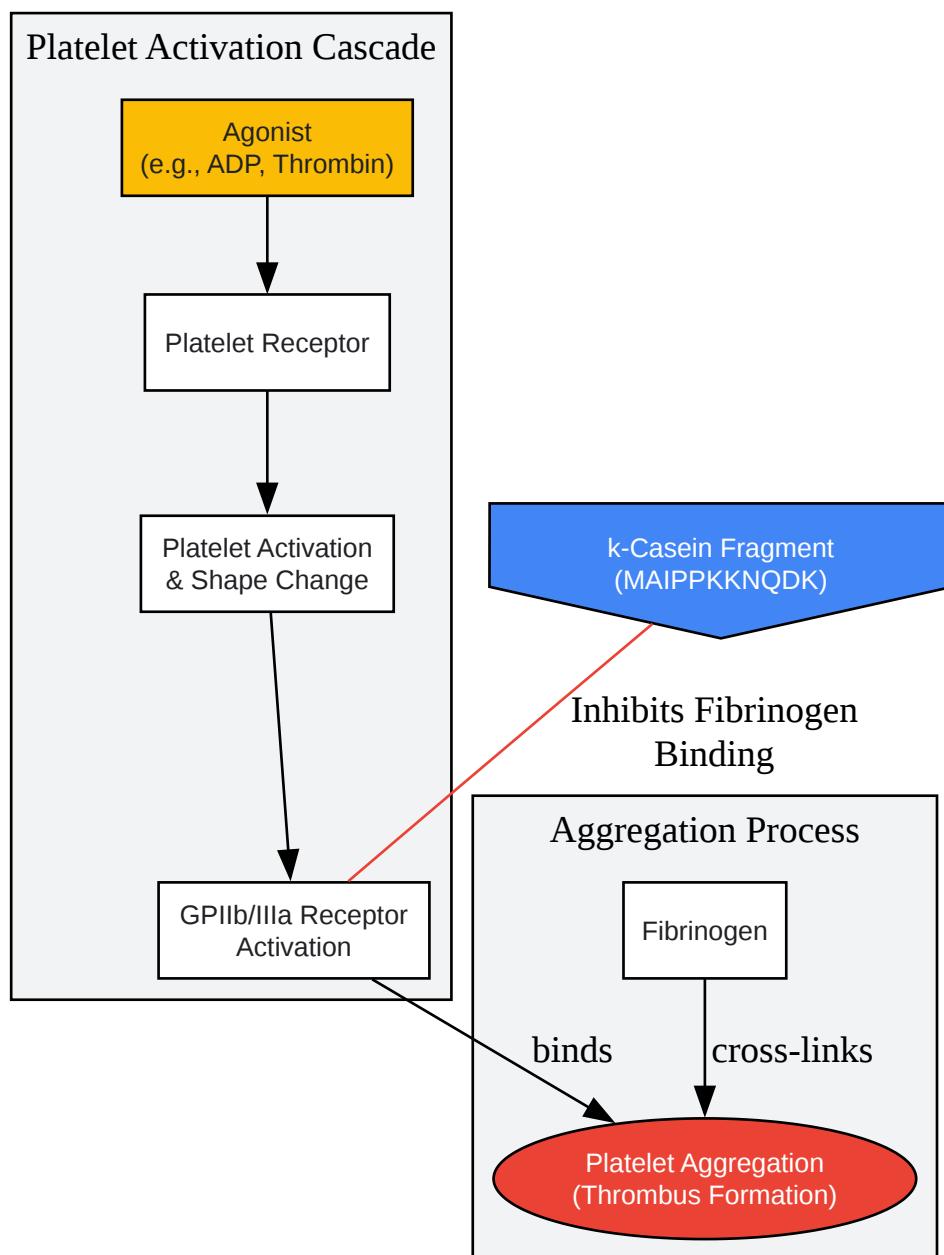
Procedure:


- PRP Preparation:
 - Collect human whole blood into tubes containing sodium citrate.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).
 - Transfer the upper PRP layer to a new tube.
 - Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
- Assay Protocol:
 - Adjust the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
 - Pipette an aliquot of PRP into a cuvette and pre-incubate at 37°C for 5 minutes.
 - Add various concentrations of the purified peptide (or vehicle control) to the PRP and incubate for 5 minutes.
 - Induce platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
 - Record the change in light transmittance for at least 10 minutes.
- Data Analysis:
 - The percentage of aggregation inhibition is calculated as: $[(\text{Aggregation_control} - \text{Aggregation_sample}) / \text{Aggregation_control}] * 100$.

- Plot the inhibition percentage against peptide concentration to determine the IC_{50} value.

Visualizations

Experimental Workflow for Peptide Analysis


The following diagram illustrates the general workflow from synthesis to functional testing of the k-casein fragment 106-116.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis, purification, and functional analysis of k-casein fragment 106-116.

Conceptual Pathway of Platelet Aggregation Inhibition

The diagram below conceptualizes the inhibitory action of casoplatelin on platelet aggregation, a key process in thrombosis.

[Click to download full resolution via product page](#)

Caption: Casoplatelin inhibits platelet aggregation by interfering with fibrinogen binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioactive Peptides in Milk: From Encrypted Sequences to Nutraceutical Aspects [mdpi.com]
- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]
- 3. food.actapol.net [food.actapol.net]
- 4. mdpi.com [mdpi.com]
- 5. Health-promoting properties of bioactive peptides derived from milk proteins in infant food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- To cite this document: BenchChem. [Technical Guide: Bovine k-Casein Fragment 106-116 (Casoplatelin)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12370797#primary-sequence-of-k-casein-fragment-106-116>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com